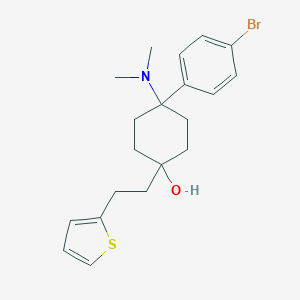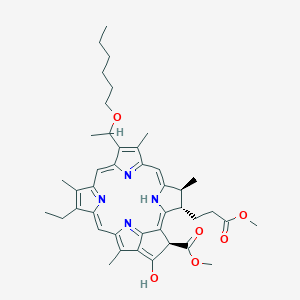
4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-thiophen-2-ylethyl)cyclohexan-1-ol
Übersicht
Beschreibung
4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-thiophen-2-ylethyl)cyclohexan-1-ol, or DBP for short, is an organic compound with a wide range of applications in scientific research and laboratory experiments. DBP is a chemical compound that is composed of four bromophenyl rings and one cyclohexane ring, with a dimethylamino and 2-thiophen-2-ylethyl group attached. DBP has been used in a variety of applications, ranging from biochemical and physiological studies to drug synthesis and drug delivery.
Wissenschaftliche Forschungsanwendungen
DBP has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, including antifungal agents, antiviral agents, and anti-cancer agents. It has also been used as a reagent in the synthesis of polymers, as a surfactant in the production of nanomaterials, and as a catalyst in the synthesis of organic compounds. In addition, it has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the synthesis of proteins.
Wirkmechanismus
The mechanism of action of DBP is not fully understood. However, it is believed that DBP acts as a catalyst in the synthesis of organic compounds. It has been shown to increase the rate of reaction and reduce the amount of energy required for the reaction to occur. In addition, it has been suggested that DBP can act as a surfactant, allowing for the formation of nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBP are not fully understood. However, it has been suggested that DBP can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the synthesis of prostaglandins, which are hormones that have a variety of effects on the body, including inflammation, pain, and fever. In addition, DBP has been shown to have an effect on the expression of certain genes, which could potentially affect the development of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DBP in laboratory experiments include its low cost, its availability, and its ability to catalyze reactions. In addition, it is relatively safe to use and has a low toxicity. The main limitation of using DBP in laboratory experiments is its lack of specificity. DBP has been shown to catalyze a wide variety of reactions, which can lead to the formation of unwanted products.
Zukünftige Richtungen
The future directions for DBP research include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug synthesis and delivery. In addition, further research is needed to determine the role of DBP in the regulation of gene expression and the synthesis of proteins. Finally, further research is needed to determine the safety and efficacy of DBP in laboratory experiments and its potential applications in the production of nanomaterials.
Synthesemethoden
The synthesis of DBP can be achieved through a multi-step process. The first step involves the reaction of 4-bromophenol with dimethylamine in the presence of an acid catalyst. This reaction produces 4-(4-bromophenyl)-4-(dimethylamino)cyclohexane. The second step involves the reaction of the cyclohexane with 2-thiophen-2-ylethyl bromide in the presence of a base catalyst, resulting in the formation of the desired product, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-thiophen-2-ylethyl)cyclohexan-1-ol.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-4-(dimethylamino)-1-(2-thiophen-2-ylethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNOS/c1-22(2)20(16-5-7-17(21)8-6-16)13-11-19(23,12-14-20)10-9-18-4-3-15-24-18/h3-8,15,23H,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDNIYBVNZLPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)(CCC2=CC=CS2)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018411 | |
| Record name | Thiobromadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiobromadol | |
CAS RN |
616898-54-5 | |
| Record name | Thiobromadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616898545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiobromadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOBROMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D343S4VX5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)










